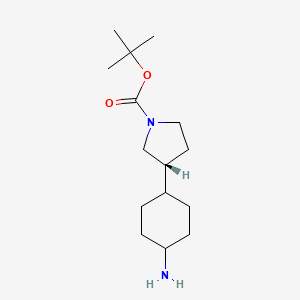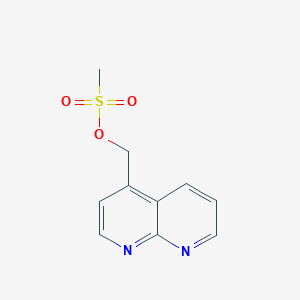
(1,8-Naphthyridin-4-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (1,8-Naphthyridin-4-yl)methyl methanesulfonate typically involves the reaction of 1,8-naphthyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
(1,8-Naphthyridin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The naphthyridine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1,8-Naphthyridin-4-yl)methyl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo diverse chemical transformations.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of materials with specific electronic and photochemical properties.
Mécanisme D'action
The mechanism of action of (1,8-Naphthyridin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting its function and leading to cell death in certain types of cancer cells . Additionally, the compound can inhibit specific enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar compounds to (1,8-Naphthyridin-4-yl)methyl methanesulfonate include other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
2,7-Naphthyridine: Used in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the methanesulfonate group, which imparts distinct chemical reactivity and biological properties .
Propriétés
Formule moléculaire |
C10H10N2O3S |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
1,8-naphthyridin-4-ylmethyl methanesulfonate |
InChI |
InChI=1S/C10H10N2O3S/c1-16(13,14)15-7-8-4-6-12-10-9(8)3-2-5-11-10/h2-6H,7H2,1H3 |
Clé InChI |
IXSIIFABAUUJLY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=C2C=CC=NC2=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


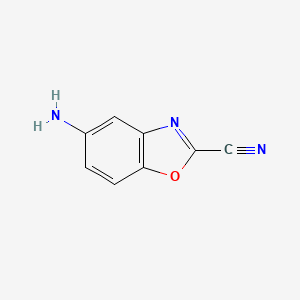
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
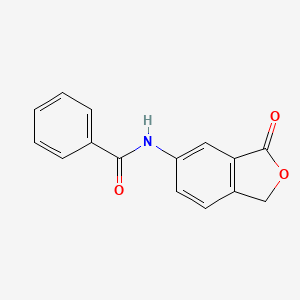

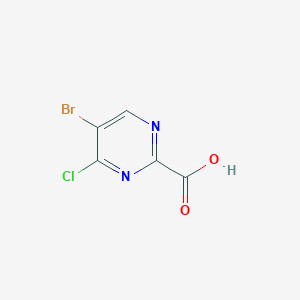
![Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13888172.png)
![4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13888175.png)

![[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol](/img/structure/B13888218.png)

![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)

![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)
